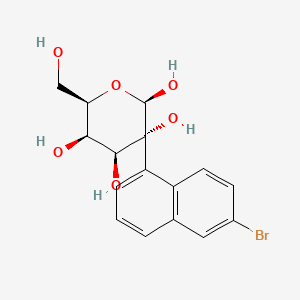
2-(6-Bromonaphthyl)-beta-D-fucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromonaphthyl)-beta-D-fucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a bromonaphthalene moiety attached to a fucopyranoside sugar unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside typically involves the reaction of 6-bromonaphthalene with a fucopyranoside derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromonaphthyl)-beta-D-fucopyranoside can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Bromonaphthyl)-beta-D-fucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate in enzymatic reactions.
Biology: Employed in studies involving glycosidase enzymes and carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the bromonaphthalene moiety. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromonaphthyl)-beta-D-xylopyranoside: Similar structure but with a xylopyranoside sugar unit.
2-(6-Bromonaphthyl)-alpha-D-galactopyranoside: Similar structure but with a galactopyranoside sugar unit
Uniqueness
2-(6-Bromonaphthyl)-beta-D-fucopyranoside is unique due to its specific sugar moiety (fucopyranoside), which can influence its biological activity and interactions with enzymes. This uniqueness makes it a valuable compound for studying carbohydrate metabolism and developing enzyme inhibitors .
Propiedades
Fórmula molecular |
C16H17BrO6 |
|---|---|
Peso molecular |
385.21 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1 |
Clave InChI |
QVHSEZIHGWXQCQ-LYYZXLFJSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)Br)C(=C1)[C@]3([C@H]([C@H]([C@H](O[C@H]3O)CO)O)O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
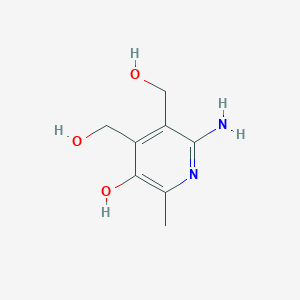

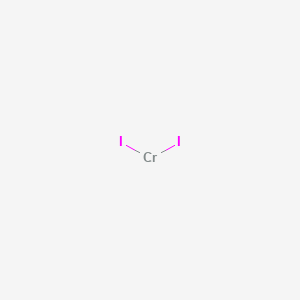

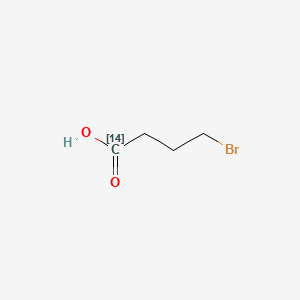
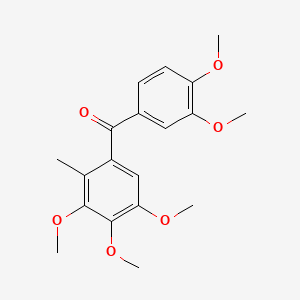
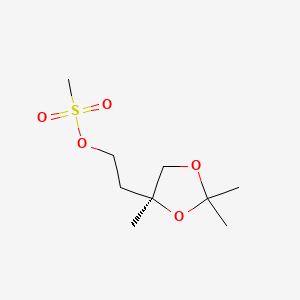
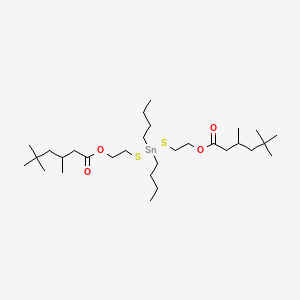
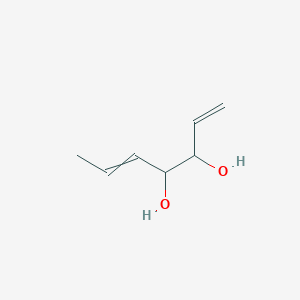

![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
